molecular formula C11H14O3 B13881683 [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol

[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol

Cat. No.: B13881683
M. Wt: 194.23 g/mol
InChI Key: ADMCQFWOZBSDIO-UHFFFAOYSA-N
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Description

[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol: is an organic compound characterized by the presence of a dioxolane ring attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol typically involves the condensation of a dioxolane derivative with a methylphenyl compound. One common method is the reaction of 1,3-dioxolane with formaldehyde under acidic conditions to form the dioxolane ring . This intermediate can then be reacted with a methylphenyl compound to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane ring or the methylphenyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.

Medicine:

    Drug Development: It can serve as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

Mechanism of Action

The mechanism of action of [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for various chemical reactions, while the methylphenyl group can influence the compound’s overall reactivity and stability. The compound may interact with enzymes and receptors in biological systems, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both a dioxolane ring and a methylphenyl group in [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol makes it unique compared to other dioxolane derivatives.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[4-(1,3-dioxolan-2-yl)-2-methylphenyl]methanol

InChI

InChI=1S/C11H14O3/c1-8-6-9(2-3-10(8)7-12)11-13-4-5-14-11/h2-3,6,11-12H,4-5,7H2,1H3

InChI Key

ADMCQFWOZBSDIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2OCCO2)CO

Origin of Product

United States

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